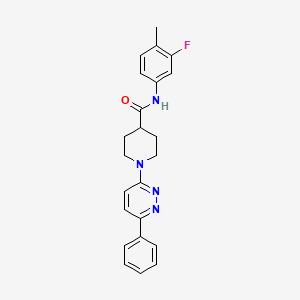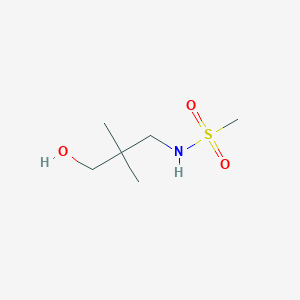
N-(3-fluoro-4-methylphenyl)-1-(6-phenylpyridazin-3-yl)piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3-fluoro-4-methylphenyl)-1-(6-phenylpyridazin-3-yl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C23H23FN4O and its molecular weight is 390.462. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Evaluation in Medicinal Chemistry
Arylcycloalkylamines, including phenyl piperidines and piperazines, demonstrate their roles in enhancing the potency and selectivity of binding affinities at D2-like receptors. Research has shown that specific structural modifications, such as the incorporation of arylalkyl substituents, can significantly impact the pharmacological properties of compounds targeting these receptors. This highlights the importance of structural optimization in the development of potential antipsychotic agents (Sikazwe et al., 2009).
Environmental Applications through Nanofiltration
In environmental science, the role of piperazine-based structures in the development of nanofiltration (NF) membranes has been emphasized. These membranes, featuring a crumpled polyamide layer, show promise in dramatically enhancing water treatment processes due to their superior separation performance and antifouling characteristics. Such advancements underscore the application of chemically engineered materials in addressing critical environmental challenges (Shao et al., 2022).
Toxicity and Safety Evaluation
The toxicity of organic fluorophores, which are crucial for in vivo molecular imaging applications, has been systematically reviewed. Understanding the toxicological profile of these compounds is essential for ensuring their safe use in clinical settings, particularly in cancer diagnosis where they enable real-time detection of malignancies. This area of research emphasizes the need for comprehensive safety evaluations of fluorinated compounds before their clinical application (Alford et al., 2009).
Pharmaceutical Applications
Piperazine derivatives, known for their broad spectrum of therapeutic uses, are highlighted for their significance in drug design. The structural flexibility of the piperazine nucleus allows for the development of compounds with varied medicinal properties, ranging from antipsychotic to antiviral activities. This versatility underscores the potential of piperazine as a core structure in the rational design of new therapeutics (Rathi et al., 2016).
Properties
IUPAC Name |
N-(3-fluoro-4-methylphenyl)-1-(6-phenylpyridazin-3-yl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23FN4O/c1-16-7-8-19(15-20(16)24)25-23(29)18-11-13-28(14-12-18)22-10-9-21(26-27-22)17-5-3-2-4-6-17/h2-10,15,18H,11-14H2,1H3,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCYIGPOBYKFZOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2CCN(CC2)C3=NN=C(C=C3)C4=CC=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3,3,3-trifluoro-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}propanamide](/img/structure/B2878197.png)
![7-Chloro-3-(3,5-dimethylphenyl)-2-[(4-methylphenyl)methylsulfanylmethyl]quinazolin-4-one](/img/structure/B2878198.png)
![3-[4-(3,4-dimethylbenzoyl)piperazin-1-yl]-1-propylquinoxalin-2(1H)-one](/img/structure/B2878200.png)

![1-(6-Fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-(4-methoxyphenethyl)urea](/img/structure/B2878206.png)

![5-chloro-4-{[(2,6-dichlorophenyl)sulfanyl]methyl}-1-methyl-3-[(phenylsulfanyl)methyl]-1H-pyrazole](/img/structure/B2878208.png)
![(2E)-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}-3-(thiophen-2-yl)prop-2-enamide](/img/structure/B2878210.png)
![N-(8H-indeno[1,2-d]thiazol-2-yl)-2-((4-methoxyphenyl)thio)acetamide](/img/structure/B2878211.png)

![5-(2-methoxyethyl)-N-[(4-methylphenyl)methyl]-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2878215.png)
![N-cyclopentyl-2-[1-(2,3-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2878216.png)
![Methyl 4-[(2-chloro-4-fluorophenyl)methoxy]quinoline-2-carboxylate](/img/structure/B2878217.png)
![(2E)-N-({4-[(3,5-dimethylphenyl)sulfamoyl]phenyl}carbamothioyl)-3-(thiophen-2-yl)prop-2-enamide](/img/structure/B2878218.png)
